molecular formula C18H22N2O3S B11823757 2-Ethoxy-5-(1-tosylpyrrolidin-2-yl)pyridine

2-Ethoxy-5-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11823757
M. Wt: 346.4 g/mol
InChI Key: YRBDCKKSSHBELX-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group and a tosylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-ethoxypyridine with tosylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the tosyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-Ethoxy-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the tosylpyrrolidine moiety can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine
  • 2-Ethoxy-5-(1-phenylpyrrolidin-2-yl)pyridine
  • 2-Ethoxy-5-(1-benzylpyrrolidin-2-yl)pyridine

Uniqueness

2-Ethoxy-5-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of the tosyl group, which can enhance its solubility and reactivity compared to other similar compounds. The tosyl group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-ethoxy-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O3S/c1-3-23-18-11-8-15(13-19-18)17-5-4-12-20(17)24(21,22)16-9-6-14(2)7-10-16/h6-11,13,17H,3-5,12H2,1-2H3

InChI Key

YRBDCKKSSHBELX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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